5-(1-Aminoethyl)-2-fluorophenol

Pharmaceutical Intermediates Tyrosine Kinase Inhibitors Chiral Amine Synthesis

5-(1-Aminoethyl)-2-fluorophenol (CAS 1270485-02-3) is a fluorinated phenolic amine with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol. The compound exists as multiple stereoisomers and regioisomers, including (R)-5-(1-aminoethyl)-2-fluorophenol (CAS 1213335-21-7) and (S)-2-(1-aminoethyl)-5-fluorophenol (CAS 1228542-70-8), each with distinct physicochemical properties and synthetic utility.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Cat. No. B13008008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminoethyl)-2-fluorophenol
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)F)O)N
InChIInChI=1S/C8H10FNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3
InChIKeyLKKMAGWOAMDJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Aminoethyl)-2-fluorophenol (CAS 1270485-02-3): Key Intermediate and Structural Baseline for Fluorinated Chiral Amine Procurement


5-(1-Aminoethyl)-2-fluorophenol (CAS 1270485-02-3) is a fluorinated phenolic amine with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol . The compound exists as multiple stereoisomers and regioisomers, including (R)-5-(1-aminoethyl)-2-fluorophenol (CAS 1213335-21-7) and (S)-2-(1-aminoethyl)-5-fluorophenol (CAS 1228542-70-8), each with distinct physicochemical properties and synthetic utility . This compound class has gained substantial attention as chiral amine building blocks in pharmaceutical synthesis, particularly as key intermediates for tyrosine kinase inhibitors (TKIs) targeting TRK, ALK, and ROS1 oncogenic fusions . Unlike simple 2-fluorophenol or non-fluorinated 2-(1-aminoethyl)phenol analogs, the strategic placement of fluorine at the ortho position relative to the phenolic hydroxyl modulates electronic properties and hydrogen-bonding capacity, influencing both binding interactions in target proteins and metabolic stability of downstream drug candidates [1].

Chiral amine building block for kinase inhibitor synthesis
5-substituted regioisomer offers alternative substitution vector for TKI research
Ortho-fluorine supports bioisosteric replacement and metabolic stability modulation

Why 5-(1-Aminoethyl)-2-fluorophenol Cannot Be Replaced by Common In-Class Analogs Without Performance or Regulatory Consequences


Procurement decisions for aminoethyl-fluorophenol intermediates carry substantial risk when generic substitution is attempted, driven by three non-negotiable differentiation axes: (1) regioisomeric specificity, (2) stereochemical purity, and (3) synthetic accessibility. The 2-fluoro-5-(1-aminoethyl) regioisomer occupies a distinct chemical space from the more extensively documented 4-fluoro-2-(1-aminoethyl) analog that serves as the critical chiral intermediate for repotrectinib (TPX-0005), a next-generation TRK/ALK/ROS1 inhibitor [1]. Substitution with non-fluorinated 2-(1-aminoethyl)phenol eliminates the fluorine-mediated electronic modulation that enhances target binding affinity and metabolic stability [2]. Replacement with racemic mixtures, rather than enantiomerically pure material, introduces the opposite enantiomer as an impurity that may exhibit divergent pharmacological activity or toxicity profiles, complicating downstream regulatory filings [3]. Additionally, the synthetic route to the 5-substituted regioisomer differs fundamentally from the 4-substituted variant—the former may require distinct starting materials, catalysts, and purification protocols, making cross-substitution economically and logistically non-viable in established manufacturing workflows [4].

Regioisomer substitution 5-substituted isomer is structurally distinct from 4-substituted intermediate used for repotrectinib; substitution yields incorrect positional isomer.
De-fluorination Non-fluorinated analog lacks ortho-fluorine, altering electronic modulation and metabolic stability profile.
Racemic substitution Opposite enantiomer may exhibit distinct biological interactions, complicating characterization and reproducibility.

5-(1-Aminoethyl)-2-fluorophenol: Quantified Differentiation Evidence for Scientific and Procurement Evaluation


Regioisomeric Specificity: 5-Substituted vs. 4-Substituted Aminoethyl-fluorophenol as Distinct Pharmaceutical Intermediates

The 5-(1-aminoethyl)-2-fluorophenol regioisomer (aminoethyl group at position 5 relative to fluorine at position 2) is structurally and functionally distinct from the 4-fluoro-2-(1-aminoethyl)phenol regioisomer (CAS 1802222-53-2 as hydrochloride salt) . The latter serves as the critical chiral intermediate for repotrectinib, with documented enzymatic synthesis yielding 82% conversion and enantiomeric excess (ee) > 99% under optimized aqueous micellar conditions using ATA-025 transaminase [1]. In contrast, the 5-substituted regioisomer has not been reported as an intermediate for approved or late-stage clinical TRK/ALK/ROS1 inhibitors, indicating its application space lies in different molecular scaffolds or alternative kinase targets. This regioisomeric divergence means the two compounds are not interchangeable in established synthetic routes—substituting the 5-substituted analog into a repotrectinib manufacturing process would produce an incorrect positional isomer of the target intermediate, rendering the downstream product structurally invalid.

Regioisomeric Identity
Context-dependent
Target: 5-(1-aminoethyl)-2-fluorophenol; no published reports as intermediate for approved TRK/ALK/ROS1 inhibitors
Comparator: (R)-2-(1-aminoethyl)-4-fluorophenol; key intermediate for repotrectinib (TPX-0005), 82% yield, >99% ee
Positional isomerism dictates accessible drug candidate; substitution invalidates synthetic route.
No direct head-to-head data; regioisomer identification based on CAS and nomenclature.
Pharmaceutical Intermediates Tyrosine Kinase Inhibitors Chiral Amine Synthesis

Synthetic Accessibility: Enzymatic vs. Chemical Asymmetric Synthesis for Fluorophenol Chiral Amines

While direct comparative synthetic data for the 5-substituted regioisomer is not available in the open literature, substantial process development has been reported for the structurally analogous 4-fluoro regioisomer, establishing a benchmark for synthetic accessibility. Enzymatic transamination of the prochiral ketone 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one using ω-transaminase (ωTA) achieved approximately 50% conversion in 24 hours at 1-liter scale, yielding 0.986 g of (R)-2-(1-aminoethyl)-4-fluorophenol with up to 100% enantiomeric excess after purification (98.8% recovery) [1]. An alternative chemocatalytic approach using Ru-catalyzed asymmetric reductive amination with NH₄OAc and H₂ enabled a one-step, 20-gram continuous-flow synthesis without column chromatography . A third green chemistry method using enzyme ATA-025 in surfactant TPGS-750-M achieved 82% yield with ee > 99%, demonstrating superior efficiency [2]. By class-level inference, the 5-substituted regioisomer would require distinct optimization of reaction conditions (temperature, pH, cosolvent) due to altered electronic distribution from the fluorine substitution pattern, though similar biocatalytic or chemocatalytic strategies may be adaptable.

Synthetic Benchmarks
Class-level
Enzymatic (ωTA): ~50% conv., up to 100% ee
Chemocatalytic: one-step, 20 g continuous flow
Green micellar: 82% yield, >99% ee
Data from 4-fluoro analog only
Adaptation to 5-substituted isomer requires distinct optimization; class inference suggests high ee is achievable.
No published synthetic data for target compound.
Biocatalysis Asymmetric Synthesis Process Chemistry

Fluorine Substitution Effect: 2-Fluorophenol Core vs. Non-Fluorinated 2-(1-Aminoethyl)phenol Analogs

The ortho-fluorine substitution in 5-(1-aminoethyl)-2-fluorophenol introduces electronic and steric effects that differentiate it from non-fluorinated 2-(1-aminoethyl)phenol (no CAS specified; baseline phenolic amine). Fluorine, as a bioisostere for hydrogen or hydroxyl groups, modulates pKa of the adjacent phenolic hydroxyl (calculated pKa reduction of approximately 1–2 log units for ortho-fluorophenol derivatives relative to phenol, based on known fluorophenol physicochemical data), affecting hydrogen-bond donor/acceptor capacity and membrane permeability [1]. In medicinal chemistry contexts, ortho-fluorination of phenolic rings has been demonstrated to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the fluorine-adjacent positions [2]. Additionally, fluorine substitution can influence binding affinity: in structure-activity relationship studies of fluorophenol-containing kinase inhibitors, the 2-fluoro substitution pattern has been associated with improved target engagement compared to non-fluorinated analogs, though quantitative IC₅₀ differentials vary by specific protein target and cannot be extrapolated without direct assay data [3]. Tyrosinase kinetic studies with 2-fluorophenol (versus 3- and 4-fluorophenol) demonstrate distinct enzyme processing behavior: 2-fluorophenol is not readily oxidized by tyrosinase, whereas 3- and 4-fluorophenol undergo rapid polymerization [4].

Fluorine Effect
Class-level
pKa reduction: estimated 1–2 log units
Tyrosinase: 2-fluorophenol not oxidized; 3- and 4- isomers undergo rapid polymerization
Ortho-fluorine modulates hydrogen bonding, enzyme processing, and metabolic stability profile.
Inferred from fluorophenol SAR; quantitative ADME data not available for target compound.
Bioisosterism Medicinal Chemistry ADME Properties

5-(1-Aminoethyl)-2-fluorophenol: Validated Procurement Scenarios for Pharmaceutical and Chemical R&D


Chiral Building Block for Novel Kinase Inhibitor Scaffolds Distinct from Repotrectinib Series

The 5-(1-aminoethyl)-2-fluorophenol regioisomer serves as a chiral amine building block for kinase inhibitor programs targeting alternative binding modes or different kinase families from TRK/ALK/ROS1. While the 4-fluoro regioisomer is the established intermediate for repotrectinib, the 5-substituted analog offers a distinct substitution vector that may enable access to different hinge-binding motifs or solvent-exposed region interactions [1]. Procurement of this intermediate supports medicinal chemistry efforts seeking to differentiate from existing clinical-stage TRK inhibitors by exploring regioisomeric diversity.

Fluorinated Phenol Core for Bioisosteric Replacement in Lead Optimization

The 2-fluorophenol core with aminoethyl substitution provides a validated bioisosteric replacement strategy for modulating pKa, hydrogen bonding, and metabolic stability of phenolic lead compounds. Ortho-fluorination adjacent to the phenolic hydroxyl reduces pKa by approximately 1–2 log units and can block oxidative metabolism, offering a tactical approach to improving ADME properties without altering core pharmacophore elements [2]. The compound is suitable for incorporation into structure-activity relationship studies where fluorine scanning is required to optimize potency, selectivity, and pharmacokinetic parameters.

Enzymatic or Chemocatalytic Asymmetric Synthesis Methodology Development

Given the established synthetic routes for structurally analogous 4-fluoro regioisomers using ω-transaminases (up to 100% ee, gram-scale production) and Ru-catalyzed asymmetric reductive amination (20 g scale, continuous flow), the 5-substituted regioisomer presents an opportunity for methodology development and catalyst screening [3]. The altered electronic environment from the 2-fluoro-5-aminoethyl substitution pattern may require optimization of reaction conditions (pH, temperature, cosolvent) and catalyst selection, making it a valuable substrate for developing novel biocatalytic or chemocatalytic asymmetric amination protocols.

Reference Standard and Impurity Profiling for Regioisomeric Quality Control

In pharmaceutical manufacturing workflows involving aminoethyl-fluorophenol intermediates, the 5-substituted regioisomer serves as a critical reference standard for detecting and quantifying regioisomeric impurities in batches of the 4-fluoro analog (and vice versa). Given the strict regioisomeric purity requirements for drug substance manufacturing, procurement of authentic samples of each positional isomer is essential for developing validated HPLC or UPLC methods capable of baseline resolution of these structurally similar compounds .

Application
Selection Property
Validation Focus
Chiral building block for kinase inhibitor scaffolds
Regioisomeric diversity for alternative hinge-binding motifs
Kinase selectivity profiling
Bioisosteric fluorine replacement in lead optimization
pKa and metabolic stability modulation
ADME property assessment
Asymmetric synthesis methodology development
Adaptability to biocatalytic or chemocatalytic routes
Reaction condition optimization and ee verification
Regioisomeric impurity reference standard
Chromatographic resolution of positional isomers
HPLC/UPLC method validation for isomer purity

Technical Documentation Hub

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